(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol
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Overview
Description
(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is a member of the tocotrienol family, which is a subgroup of the vitamin E family. Tocotrienols are known for their antioxidant properties and are found in various plant oils, including palm oil and rice bran oil . This compound is particularly interesting due to its unique structure, which includes a chromanol ring and an isoprenoid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol typically involves the condensation of a chromanol derivative with an isoprenoid chain. The reaction conditions often include the use of strong acids or bases to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources such as palm oil and rice bran oil. The extraction process involves saponification followed by chromatographic separation to isolate the desired tocotrienol .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the chromanol ring to a chroman ring.
Substitution: The methyl groups on the chromanol ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically require strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of chroman derivatives.
Substitution: Various substituted chromanol derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its antioxidant properties and its potential to act as a radical scavenger .
Biology: In biological research, it is investigated for its role in protecting cells from oxidative stress and its potential to modulate gene expression related to antioxidant defense .
Medicine: In medicine, (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is explored for its potential therapeutic effects in preventing chronic diseases such as cardiovascular diseases and cancer .
Industry: Industrially, this compound is used as a natural antioxidant in food and cosmetic products to enhance shelf life and stability .
Mechanism of Action
The mechanism of action of (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . The molecular targets include various reactive oxygen species, and the pathways involved are primarily related to the antioxidant defense system .
Comparison with Similar Compounds
- (2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol
- (2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol
Comparison: While all these compounds belong to the tocotrienol family and share similar antioxidant properties, (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is unique due to its specific methylation pattern on the chromanol ring . This unique structure may influence its antioxidant capacity and its interaction with biological membranes .
Properties
Molecular Formula |
C28H42O2 |
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Molecular Weight |
410.6 g/mol |
IUPAC Name |
(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/t28-/m1/s1 |
InChI Key |
FGYKUFVNYVMTAM-MUUNZHRXSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O |
Origin of Product |
United States |
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